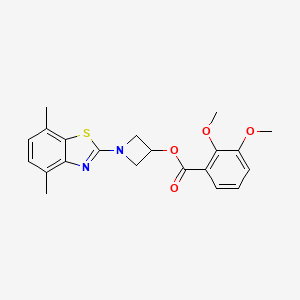

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Description

The compound 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is a heterocyclic molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The benzothiazole moiety is fused to an azetidine (four-membered nitrogen-containing ring), which is further esterified with a 2,3-dimethoxybenzoate group.

Properties

IUPAC Name |

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-12-8-9-13(2)19-17(12)22-21(28-19)23-10-14(11-23)27-20(24)15-6-5-7-16(25-3)18(15)26-4/h5-9,14H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXDLBWSTXLOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.

Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.

Esterification: The final step involves esterification with 2,3-dimethoxybenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate involves interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to three classes of structurally related molecules:

Benzothiazole Derivatives with Varying Substituents :

- 4,7-Diphenylethynyl-2,1,3-benzothiadiazole (Aguiar et al., 2018): This compound replaces the methyl groups on the benzothiazole with bulky ethynyl-phenyl substituents. The extended π-conjugation enhances luminescent properties, suggesting that the methyl groups in the target compound may reduce steric hindrance while sacrificing luminescence intensity .

- 1-(1,3-Benzothiazol-2-yl)acetone Derivatives (Pokhodylo et al., 2009): These derivatives lack the azetidine ring but share the benzothiazole core. The absence of the azetidine reduces strain but may limit binding affinity in biological systems .

Azetidine-Containing Heterocycles: Azetidin-2-one Derivatives (Muhammed et al., 2023): Synthesized from benzimidazole precursors, these compounds feature a lactam (azetidin-2-one) instead of an ester-linked benzoate. Fluoropropyl-Azetidine Anticancer Agents (European Patent, 2022): A patented azetidine derivative with fluorinated side chains demonstrates the role of electronegative substituents in enhancing target binding. The target compound’s dimethoxy groups may offer similar electronic effects but with reduced metabolic stability .

Thiadiazole-Fused Systems (2022 Synthesis Protocol): Thiadiazole-benzodioxine hybrids emphasize sulfur’s role in stabilizing aromatic systems. Replacing thiadiazole with benzothiazole in the target compound may improve thermal stability due to reduced ring strain .

Table 1: Key Properties of Comparable Compounds

| Compound | Core Structure | Substituents | Melting Point (°C) | Synthesis Method | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | Benzothiazole + Azetidine | 4,7-Me; 2,3-OMe-Benzoate | Not reported | Cyclization + esterification | High rigidity, moderate polarity |

| 4,7-Diphenylethynyl-benzothiadiazole | Benzothiadiazole | 4,7-Ph-C≡C | 180–185 | Sonogashira coupling | Intense fluorescence |

| Azetidin-2-one Derivatives | Benzimidazole + Azetidin-2-one | Varied aryl groups | 120–160 | Hydrazide cyclization | Hydrogen-bond donors |

| Fluoropropyl-Azetidine Anticancer Agent | Azetidine + Indole | 3-Fluoropropyl, difluoro | Not reported | Multi-step alkylation | High bioactivity, low solubility |

Biological Activity

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is a compound of significant interest due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 319.37 g/mol. The compound features a benzothiazole ring fused with an azetidine structure and a dimethoxybenzoate moiety.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Induction of apoptosis |

| Compound B | MCF-7 | 8.9 | Inhibition of cell cycle progression |

| 1-(4,7-Dimethyl...) | A549 | TBD | TBD |

The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve interference with key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Benzothiazole derivatives have also shown considerable antimicrobial activity against various pathogens. Research has demonstrated that similar compounds can inhibit the growth of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anti-inflammatory Activity

Inflammation is a critical process in many diseases, and compounds like this compound are being investigated for their potential anti-inflammatory effects. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activities. One derivative demonstrated significant inhibition of COX-2 with an IC50 value lower than that of the standard drug indomethacin.

The proposed mechanism of action for benzothiazole derivatives involves:

- Enzyme Inhibition : Compounds may act as competitive inhibitors at the active sites of enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.